molecular formula C8H13N3 B13287670 1-(5-Methylpyrimidin-2-yl)propan-1-amine

1-(5-Methylpyrimidin-2-yl)propan-1-amine

Cat. No.: B13287670
M. Wt: 151.21 g/mol
InChI Key: LNUIQADBFRLNFL-UHFFFAOYSA-N
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Description

1-(5-Methylpyrimidin-2-yl)propan-1-amine (C₈H₁₃N₃, MW 151.21 g/mol) is a pyrimidine-derived amine featuring a methyl substituent at the 5-position of the pyrimidine ring and a propan-1-amine side chain. Pyrimidines are heterocyclic aromatic systems with two nitrogen atoms at the 1- and 3-positions, conferring unique electronic properties that enhance hydrogen bonding and π-stacking interactions. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its amine group for further functionalization in drug design .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-(5-methylpyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C8H13N3/c1-3-7(9)8-10-4-6(2)5-11-8/h4-5,7H,3,9H2,1-2H3

InChI Key

LNUIQADBFRLNFL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(C=N1)C)N

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural analogs differ in substituents, heterocyclic cores, and molecular weight, influencing physicochemical and biological properties (Table 1).

Table 1: Structural Comparison of 1-(5-Methylpyrimidin-2-yl)propan-1-amine and Analogs

Compound Name Substituent(s) Heterocycle Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 5-Methyl Pyrimidine C₈H₁₃N₃ 151.21 Not provided
1-(5-Fluoropyrimidin-2-yl)propan-1-amine·HCl 5-Fluoro Pyrimidine C₉H₁₃ClFN₃ 189.66 2490698-45-6
1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine 5-Bromo, 2-methyl Pyrimidine C₈H₁₂BrN₃ 230.10 1341690-53-6
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine 5-Methyl Pyrazole C₇H₁₃N₃ 139.20 956786-61-1
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine 5-Methyl, 6-piperidinyl Pyridine C₁₄H₂₃N₃ 233.36 1355196-15-4
Key Observations:
  • Substituent Effects : Fluorine and bromine substituents (e.g., in C₉H₁₃ClFN₃ and C₈H₁₂BrN₃) increase molecular weight and polarizability compared to the methyl group. Halogens enhance metabolic stability and reactivity in cross-coupling reactions .
  • Pyrazole derivatives (e.g., C₇H₁₃N₃) exhibit distinct electronic profiles due to their 5-membered ring .

Table 2: Comparative Properties of Analogs

Compound Name Solubility Predicted logP Applications
This compound Moderate in DMSO ~1.5 Pharmaceutical intermediate
1-(5-Fluoropyrimidin-2-yl)propan-1-amine·HCl High (HCl salt) ~1.2 Antifungal/antibacterial research
1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine Low in water ~2.3 Brominated coupling precursor
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine Soluble in ethanol ~0.8 Unreported bioactivity
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine Soluble in DCM ~2.1 Discontinued research compound
Key Observations:
  • Solubility : The hydrochloride salt of the fluorinated analog enhances aqueous solubility, critical for drug formulation . Brominated and pyridine-based analogs exhibit lower water solubility due to increased hydrophobicity .
  • Lipophilicity (logP) : The methylpyrimidine derivative (logP ~1.5) balances lipophilicity for membrane permeability. Bromination raises logP (~2.3), favoring blood-brain barrier penetration .

Biological Activity

1-(5-Methylpyrimidin-2-yl)propan-1-amine is an organic compound with the molecular formula C9H14N2C_9H_{14}N_2 and a molecular weight of approximately 150.22 g/mol. Its structure features a propan-1-amine backbone substituted with a 5-methylpyrimidine ring, which enhances its basicity and reactivity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and diverse biological activities.

The presence of the pyrimidine ring in this compound contributes to its lipophilicity, potentially improving membrane permeability and bioavailability. The compound's unique structure allows it to interact with various biological targets, making it significant for therapeutic applications.

Pharmacological Properties

Research indicates that this compound may influence neurotransmitter systems, suggesting potential central nervous system activity. It has been studied for its interactions with specific enzymes and receptors, which could lead to therapeutic applications in treating neurological disorders and other conditions.

Key Findings:

  • Neurotransmitter Interaction: Preliminary studies suggest that the compound may modulate neurotransmitter systems, influencing mood and cognition.
  • Antimicrobial and Antiviral Properties: The compound has shown potential antimicrobial and antiviral activities, indicating its relevance in therapeutic contexts.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally similar to this compound can modulate enzyme activity. This suggests that this compound may also possess significant therapeutic potential.

Table 1: Summary of In Vitro Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationPotential influence on mood and cognition
Antimicrobial ActivityInhibition of bacterial growth
Antiviral ActivityReduced viral replication

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylpyrimidine with propan-1-amine under controlled conditions. Common methods include:

Synthesis Methods:

  • Direct Amination: Reacting 5-methylpyrimidine with propan-1-amine.
  • Substitution Reactions: Modifying existing structures to introduce the propan-1-amino group.

These methods highlight the compound's accessibility for research and industrial applications.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study Highlights:

  • Neuropharmacology: A study indicated that similar compounds could effectively modulate serotonin receptors, which are critical in mood regulation.
  • Antimicrobial Research: Research demonstrated that related pyrimidine derivatives exhibited significant antibacterial activity against various strains, suggesting a similar profile for this compound.

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